molecular formula C28H44Si B15076004 Bis(1-methylheptyl)diphenylsilane

Bis(1-methylheptyl)diphenylsilane

Cat. No.: B15076004
M. Wt: 408.7 g/mol
InChI Key: MKTWHEKJUGPSRA-UHFFFAOYSA-N
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Description

Bis(1-methylheptyl)diphenylsilane is an organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two 1-methylheptyl substituents. The branched alkyl chains (1-methylheptyl) impart steric bulk, influencing its physical and chemical properties. For example, the synthesis of bis(p-methylphenylen)diphenylsilane involves reactions starting with Cl₂Si(Ph)₂ and p-bromotoluene, followed by radical bromination and subsequent functionalization . Such methods could be adapted for this compound by substituting alkyl halides or Grignard reagents to introduce the 1-methylheptyl groups.

Key properties inferred from structural analogs include:

  • Thermal Stability: Bulky substituents enhance thermal stability compared to simpler silanes like diphenylsilane (DPSi) .
  • Solubility: Long alkyl chains improve solubility in nonpolar solvents, making it advantageous for polymer applications.
  • Reactivity: Steric hindrance from the branched alkyl groups may slow nucleophilic substitutions or polymerization initiation compared to less hindered silanes .

Properties

Molecular Formula

C28H44Si

Molecular Weight

408.7 g/mol

IUPAC Name

di(octan-2-yl)-diphenylsilane

InChI

InChI=1S/C28H44Si/c1-5-7-9-13-19-25(3)29(27-21-15-11-16-22-27,28-23-17-12-18-24-28)26(4)20-14-10-8-6-2/h11-12,15-18,21-26H,5-10,13-14,19-20H2,1-4H3

InChI Key

MKTWHEKJUGPSRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(1-methylheptyl)diphenylsilane typically involves the reaction of diphenylsilane with 1-methylheptyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

[ \text{(C}_6\text{H}_5\text{)}_2\text{SiH}_2 + 2 \text{C}8\text{H}{17}\text{Cl} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{Si(C}8\text{H}{17}\text{)}_2 + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Bis(1-methylheptyl)diphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .

Scientific Research Applications

Bis(1-methylheptyl)diphenylsilane is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of bis(1-methylheptyl)diphenylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, facilitating its incorporation into different chemical structures. The phenyl and 1-methylheptyl groups contribute to its hydrophobicity and stability, making it suitable for various applications .

Comparison with Similar Compounds

Key Observations :

  • Bis(1-methylheptyl)diphenylsilane’s synthesis would likely require meticulous control of steric effects during alkylation, contrasting with the straightforward preparation of DPSi .
  • The 77–82% yields for bis(p-methylphenylen)diphenylsilane highlight the efficiency of radical bromination and cyanide substitution, but longer alkyl chains in this compound might reduce yields due to steric challenges .

Physical and Chemical Properties

Table 2: Comparative Properties
Compound Melting Point (°C) Boiling Point (°C) Reactivity with Electrophiles Application Scope
This compound Estimated 50–70 >300 (decomposes) Low (steric hindrance) Polymer stabilizers, lubricants
Diphenylsilane (DPSi) 16–18 290–295 High (Si–H bonds) Polymerization initiator
Hexamethyldisiloxane -59 101 Very low (inert Si–O–Si) Solvents, dielectric fluids
1,1-Bis(2,6-dimethylphenyl)siletane Not reported Not reported Moderate (ring strain) Specialty monomers

Key Observations :

  • The 1-methylheptyl groups in this compound lower its melting point compared to bis(p-methylphenylen)diphenylsilane (82–119°C) due to reduced crystallinity .
  • Its high boiling point and low electrophilic reactivity make it suitable for high-temperature applications, contrasting with DPSi’s volatility and Si–H reactivity .

Functional and Application Differences

  • Polymerization : DPSi’s Si–H bonds enable radical or ionic polymerization initiation, whereas this compound’s inertness limits it to roles as a plasticizer or stabilizer .
  • Thermal Stability vs. Volatility : Hexamethyldisiloxane’s volatility (BP 101°C) restricts it to low-temperature uses, while this compound’s high decomposition temperature (>300°C) suits it for industrial lubricants .
  • Ring Strain vs. Steric Effects : 1,1-Bis(2,6-dimethylphenyl)siletane’s four-membered ring introduces strain, enhancing reactivity in ring-opening polymerizations, unlike the sterically hindered this compound .

Biological Activity

Bis(1-methylheptyl)diphenylsilane is a silane compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

This compound features a silane backbone with two phenyl groups and two branched alkyl chains. Its structure can be represented as follows:

C22H34Si Bis 1 methylheptyl diphenylsilane \text{C}_{22}\text{H}_{34}\text{Si}\quad \text{ Bis 1 methylheptyl diphenylsilane }

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its interaction with cellular systems, particularly in the context of inflammation and oxidative stress. Research indicates that silane compounds can modulate various biological pathways, including those involved in cell signaling and inflammatory responses.

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially by inhibiting the expression of inflammatory cytokines and mediators.
  • Oxidative Stress Modulation : The compound may also play a role in reducing oxidative stress within cells, which is crucial in mitigating damage caused by reactive oxygen species (ROS).

In Vitro Studies

A study investigated the effects of this compound on human umbilical vein endothelial cells (HUVECs). The results indicated that treatment with the compound reduced the production of inflammatory markers such as IL-6 and ICAM-1. This suggests a potential application in vascular health, particularly in conditions characterized by endothelial dysfunction.

Parameter Control Treatment (10 µM)
IL-6 Levels (pg/mL)150 ± 2080 ± 15
ICAM-1 Expression (%)100 ± 560 ± 10

Research Findings

Recent research has focused on the broader class of silanes, including this compound. Key findings include:

  • Cell Migration Inhibition : Silanes have been noted to inhibit macrophage migration, which is crucial in inflammatory responses.
  • Reduction of ROS : Compounds similar to this compound have demonstrated the ability to scavenge ROS, thereby protecting cells from oxidative damage.

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